molecular formula C20H20N2O4S B2606132 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 868376-27-6

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2606132
CAS RN: 868376-27-6
M. Wt: 384.45
InChI Key: OYHVJPUQNULOQE-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, also known as AMTB, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in the study of ion channels.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide in lab experiments is its high potency and selectivity for TRPA1. This allows for precise and specific modulation of TRPA1 activity without affecting other ion channels. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide. One area of interest is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Additionally, further investigation into the role of TRPA1 in sensory processing and pain perception may lead to the development of novel therapeutics for chronic pain conditions. Finally, the use of this compound in combination with other ion channel modulators may provide insights into the complex interactions between ion channels and their role in sensory processing.

Synthesis Methods

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3-allyl-4-methoxybenzo[d]thiazole-2-amine with 3,4-dimethoxybenzoyl chloride in the presence of base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has been found to be a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli such as cold, heat, and chemical irritants. By blocking TRPA1, this compound has been shown to inhibit the response to various TRPA1 agonists, including mustard oil, cinnamaldehyde, and hydrogen peroxide.

properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)13-9-10-14(24-2)16(12-13)26-4/h5-10,12H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHVJPUQNULOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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